molecular formula C13H20N4O2 B14003520 N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide CAS No. 40067-61-6

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide

Cat. No.: B14003520
CAS No.: 40067-61-6
M. Wt: 264.32 g/mol
InChI Key: QPZVIMVSIMSNJN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxymethylideneamino group, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide can be achieved through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with N-isocyaniminotriphenylphosphorane and substituted benzoic acids in methylene chloride. This reaction is typically carried out at room temperature and yields high amounts of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-5-(ethoxymethylideneamino)-3H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

40067-61-6

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl N-[5-(cyclohexylcarbamoyl)-1H-imidazol-4-yl]methanimidate

InChI

InChI=1S/C13H20N4O2/c1-2-19-9-16-12-11(14-8-15-12)13(18)17-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,14,15)(H,17,18)

InChI Key

QPZVIMVSIMSNJN-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=C(NC=N1)C(=O)NC2CCCCC2

Origin of Product

United States

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